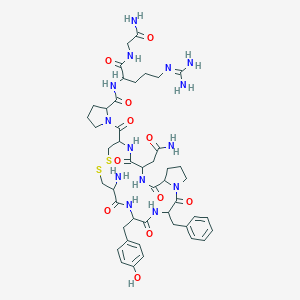
1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt
Overview
Description
1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its structural similarity to natural phospholipids found in biological membranes. This compound is particularly valued for its role in the study of membrane dynamics, lipid-protein interactions, and as a component in liposome formulations.
Mechanism of Action
Biochemical Pathways
The compound is a type of phospholipid, and phospholipids are integral components of all cellular membranes. They participate in various biochemical pathways, especially those involved in signal transduction and membrane dynamics . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the phase behavior of phospholipids, with higher temperatures leading to a liquid-like conformation and lower temperatures resulting in stiff and parallel chains . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form 1,2-dihexadecanoyl-sn-glycerol.
Phosphorylation: The dihexadecanoyl glycerol is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to yield 1,2-dihexadecanoyl-sn-glycero-3-phosphate.
Glycerol Addition: The phosphorylated product is reacted with glycerol to form 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol).
Ammonium Salt Formation: Finally, the compound is converted to its ammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The process includes:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Utilizing continuous flow reactors for efficient phosphorylation.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity (>99%).
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, hexadecanoic acid, and phosphoric acid derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the glycerol backbone, leading to the formation of aldehydes and carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where the ammonium ion can be replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Various metal salts (e.g., sodium chloride, potassium chloride) in aqueous solutions.
Major Products
Hydrolysis: Glycerol, hexadecanoic acid, phosphoric acid.
Oxidation: Aldehydes, carboxylic acids.
Substitution: Metal phosphates, glycerol derivatives.
Scientific Research Applications
1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:
Membrane Studies: As a model phospholipid in the study of membrane structure and dynamics.
Liposome Formation: Used in the preparation of liposomes for drug delivery systems.
Protein Interaction Studies: Investigating lipid-protein interactions in biological membranes.
Biophysical Research: Studying the physical properties of lipid bilayers, such as fluidity and phase transitions.
Medical Research: Exploring its role in drug delivery and as a component in synthetic lung surfactants.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid used in similar applications.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Known for its role in forming stable liposomes.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine: Used in studies of membrane fusion and protein-lipid interactions.
Uniqueness
1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific structure, which includes two hexadecanoic acid chains and a glycerol backbone with a phosphate group. This structure allows it to closely mimic natural phospholipids, making it particularly useful in studies requiring high fidelity to biological membranes.
Properties
IUPAC Name |
azane;[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVUSCAQEBSOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78NO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585256 | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73548-70-6 | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)


![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)



